Mosliciguat vs Riociguat: Half-Life and Dosing Frequency Comparison
Inhaled mosliciguat demonstrates a significantly longer terminal half-life than oral riociguat, enabling once-daily versus three-times-daily dosing. In Phase 1 multiple-dose studies, inhaled mosliciguat (1000 μg and 2000 μg) exhibited half-lives of 57.4 h and 42.3 h, respectively, at day 8 [1]. In contrast, riociguat's half-life is approximately 12 h in patients and approximately 7 h in healthy individuals [2]. This 3.5- to 4.8-fold longer half-life for mosliciguat translates directly to a once-daily inhalation regimen versus riociguat's requirement for dosing three times daily at 6-8 hour intervals [3].
| Evidence Dimension | Terminal half-life (multiple dosing) |
|---|---|
| Target Compound Data | 57.4 h (1000 μg) and 42.3 h (2000 μg) at day 8 |
| Comparator Or Baseline | Riociguat: ~12 h in patients, ~7 h in healthy individuals |
| Quantified Difference | 3.5- to 4.8-fold longer half-life |
| Conditions | Phase 1 multiple-dose study in healthy male volunteers (mosliciguat); population PK analysis in PAH/CTEPH patients (riociguat) |
Why This Matters
Once-daily inhaled dosing reduces experimental complexity and improves adherence modeling in chronic pulmonary hypertension studies compared to three-times-daily oral regimens.
- [1] Becker-Pelster EM, et al. Pharmacokinetics and Lung Deposition After Administration of Inhaled Mosliciguat (BAY 1237592): Results from Randomized Phase I Studies in Healthy Men. Clin Pharmacokinet. 2025;64(6):909-924. View Source
- [2] Frey R, et al. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat. Clin Pharmacokinet. 2018;57(6):647-661. View Source
- [3] Drugs.com. Riociguat Dosage Guide. Updated 2026. View Source
